molecular formula C12H16N6O B2482281 5-Methyl-4-{4-[(1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}pyrimidine CAS No. 2380172-91-6

5-Methyl-4-{4-[(1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}pyrimidine

Cat. No.: B2482281
CAS No.: 2380172-91-6
M. Wt: 260.301
InChI Key: HRUGAGOSPMPQCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-4-{4-[(1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a piperazine moiety, which is further functionalized with an oxadiazole group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-{4-[(1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}pyrimidine typically involves multi-step organic reactions. One common route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4-{4-[(1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H₂O₂, KMnO₄, under acidic or basic conditions.

    Reduction: NaBH₄, LiAlH₄, in solvents like ethanol or tetrahydrofuran (THF).

    Substitution: Halogenated reagents, in the presence of catalysts like palladium on carbon (Pd/C).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups .

Mechanism of Action

The mechanism of action of 5-Methyl-4-{4-[(1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation . The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-4-{4-[(1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}pyrimidine is unique due to its combination of a pyrimidine ring, a piperazine moiety, and an oxadiazole group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-[[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N6O/c1-10-6-13-8-14-12(10)18-4-2-17(3-5-18)7-11-16-15-9-19-11/h6,8-9H,2-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRUGAGOSPMPQCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CN=C1N2CCN(CC2)CC3=NN=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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